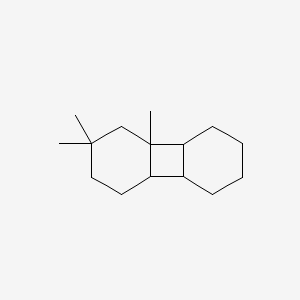
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,7-Trimethyltricyclo(64002,7)dodecane is a complex organic compound with the molecular formula C15H26 It is known for its unique tricyclic structure, which consists of three interconnected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or acids for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups into the molecule .
Aplicaciones Científicas De Investigación
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of tricyclic structures and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecane include:
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodecan-3-one: A ketone derivative with similar structural features.
Dodecahydro-2,2,8b-trimethylbiphenylene: Another tricyclic compound with comparable properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of methyl groups and the resulting chemical properties.
Propiedades
Número CAS |
94022-66-9 |
|---|---|
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
7,7,8a-trimethyl-1,2,3,4,4a,4b,5,6,8,8b-decahydrobiphenylene |
InChI |
InChI=1S/C15H26/c1-14(2)9-8-13-11-6-4-5-7-12(11)15(13,3)10-14/h11-13H,4-10H2,1-3H3 |
Clave InChI |
MLESOWMYJRUUJS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2C3CCCCC3C2(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















